1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O. It is a derivative of benzene, featuring bromine, fluorine, methoxy, and trifluoromethyl substituents. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-4-methoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions . Another method includes the trifluoromethylation of 1-bromo-5-fluoro-4-methoxybenzene using a trifluoromethylating reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent employed.
Coupling Reactions: The major products are biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the manufacture of agrochemicals, materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the fluorine and methoxy substituents.
1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene: Similar but with different positions of the substituents.
1-Bromo-4-fluoro-2-methoxy-5-(trifluoromethyl)benzene: Another positional isomer with different substituent positions.
Uniqueness: 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene is unique due to its specific arrangement of substituents, which imparts distinct chemical reactivity and properties. This makes it valuable in various synthetic applications and research fields .
Properties
Molecular Formula |
C8H5BrF4O |
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Molecular Weight |
273.02 g/mol |
IUPAC Name |
1-bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF4O/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3 |
InChI Key |
OCMFQCFWSPAFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)Br)F |
Origin of Product |
United States |
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